H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2
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Overview
Description
The compound H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is a synthetic peptide composed of ten amino acids: proline, aspartic acid, valine, aspartic acid, histidine, valine, phenylalanine, leucine, arginine, and phenylalanine. This peptide is known for its cardioinhibitory properties and its ability to inhibit the contraction of visceral muscles while potentiating the contraction of other muscle types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent side reactions and degradation of the peptide .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the histidine and phenylalanine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine .
Scientific Research Applications
H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in muscle contraction and neuropeptide signaling.
Medicine: Potential therapeutic applications due to its cardioinhibitory properties.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 involves binding to specific receptors on muscle cells, leading to inhibition of contraction in visceral muscles and potentiation of contraction in other muscle types. The molecular targets include G-protein coupled receptors (GPCRs) and ion channels, which mediate the peptide’s effects through intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FMRFamide: A related neuropeptide with similar cardioinhibitory properties.
SchistoFLRFamide: Another neuropeptide with comparable effects on muscle contraction.
Uniqueness
H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is unique due to its specific amino acid sequence, which confers distinct biological activities. Its ability to selectively inhibit and potentiate muscle contractions makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(pyrrolidine-2-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQCHKYVLFWFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86N16O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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